molecular formula C19H19N3O2 B2762776 N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941877-09-4

N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No.: B2762776
CAS No.: 941877-09-4
M. Wt: 321.38
InChI Key: VMXXNYGXDOKHON-UHFFFAOYSA-N
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Description

N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide typically involves the condensation of an appropriate anthranilic acid derivative with an isocyanate or isothiocyanate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

  • 2-Phenylquinazolin-4(3H)-one
  • 4-Aminoquinazoline
  • 2-Methylquinazolin-4(3H)-one

Uniqueness

N-isopropyl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

IUPAC Name

2-(2-oxo-4-phenylquinazolin-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(2)20-17(23)12-22-16-11-7-6-10-15(16)18(21-19(22)24)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXXNYGXDOKHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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